11-[[4-[4-(Diethylamino)butyl]-1-piperidinyl]acetyl]-5,11-dihydro-6H-pyrido[2,3-B][1,4]benzodiazepin-6-one
Overview
Description
The compound “11-[[4-[4-(Diethylamino)butyl]-1-piperidinyl]acetyl]-5,11-dihydro-6H-pyrido[2,3-B][1,4]benzodiazepin-6-one” is a complex organic molecule . It is also known by the name AQ-RA 741 .
Molecular Structure Analysis
The molecular mass of this compound is 463.615 g·mol −1 . It has a complex structure with multiple functional groups, including a benzodiazepine ring, a piperidine ring, and a diethylamino group .Physical And Chemical Properties Analysis
This compound has a molecular mass of 463.615 g·mol −1, a heat of formation of 528.1 ± 16.7 kJ·mol −1, and a dipole moment of 3.55 ± 1.08 D . It also has a volume of 584.04 Å 3 and a surface area of 495.79 Å 2 .Scientific Research Applications
Muscarinic Receptor Affinity and Selectivity
This compound has been investigated for its affinity and selectivity towards muscarinic cholinergic receptors. Cohen et al. (1993) noted its potential as an M2-selective ligand, demonstrating significant potency at M2 receptors. Their study indicates this compound's potential utility in targeting specific receptor subtypes (Cohen et al., 1993).
Interaction with Other Muscarinic Receptor Subtypes
Further research by Loenders et al. (1992) explored the interaction of this compound with M3 muscarinic receptors in rabbit trachea. Their findings suggest a broader applicability in studying muscarinic receptor functions in various tissue types (Loenders et al., 1992).
Cardioselective Properties
Doods et al. (1991) investigated the cardioselective properties of this compound, demonstrating its high affinity for cardiac M2 sites. This suggests potential applications in cardiovascular research, particularly related to cardiac muscarinic receptors (Doods et al., 1991).
Binding Profiles with Cloned Human Muscarinic Receptors
Dörje et al. (1991) conducted a study on cloned human muscarinic receptors, providing insights into the compound's binding profiles. This research aids in understanding its interaction with various muscarinic receptor subtypes, a crucial aspect for its potential therapeutic applications (Dörje et al., 1991).
Applications in Ulcer Therapy
Eberlein et al. (1977) and Kitagawa et al. (1978) explored the use of related compounds in ulcer therapy. These studies highlight the potential utility of this compound in gastrointestinal research, especially concerning anti-ulcerogenic effects and gastric secretions (Eberlein et al., 1977), (Kitagawa et al., 1978).
Potential in HIV-1 Reverse Transcriptase Inhibition
Hargrave et al. (1991) identified the compound's potential in inhibiting HIV-1 reverse transcriptase, suggesting its possible application in antiviral research, particularly concerning HIV (Hargrave et al., 1991).
properties
IUPAC Name |
11-[2-[4-[4-(diethylamino)butyl]piperidin-1-yl]acetyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37N5O2/c1-3-30(4-2)17-8-7-10-21-14-18-31(19-15-21)20-25(33)32-24-13-6-5-11-22(24)27(34)29-23-12-9-16-28-26(23)32/h5-6,9,11-13,16,21H,3-4,7-8,10,14-15,17-20H2,1-2H3,(H,29,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCUGCHZRMKTPMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCC1CCN(CC1)CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60154038 | |
Record name | AQ-RA 741 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60154038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
11-[[4-[4-(Diethylamino)butyl]-1-piperidinyl]acetyl]-5,11-dihydro-6H-pyrido[2,3-B][1,4]benzodiazepin-6-one | |
CAS RN |
123548-16-3 | |
Record name | AQ-RA 741 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123548163 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AQ-RA 741 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60154038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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